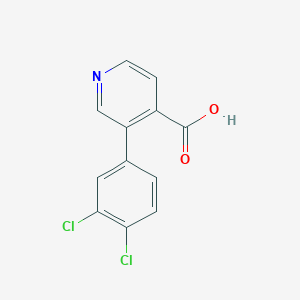

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

描述

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a chemical compound characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-4-carboxylic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Biological Activities

The biological activities of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid have been extensively studied, revealing its potential in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and gastric adenocarcinoma (AGS). For instance, it has shown an IC50 value as low as 0.17 µg/mL against MCF-7 cells, suggesting potent anticancer properties .

- Receptor Modulation : It has been investigated for its ability to interact with nuclear receptors like the Constitutive Androstane Receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes .

- Antimicrobial Properties : Studies have suggested that derivatives of this compound may possess antibacterial and anti-inflammatory activities, making it a candidate for further development in treating infections and inflammatory diseases .

Cytotoxicity Studies

A significant study assessed the cytotoxic effects of various pyridine derivatives, including this compound. The findings highlighted:

| Compound | IC50 (µg/mL) MCF-7 | IC50 (µg/mL) AGS | IC50 (µg/mL) HEK293 |

|---|---|---|---|

| This compound | 0.17 | 4.90 | >200 |

| Compound 4j | 510 | 4.90 | >200 |

| Compound 4r | 0.17 | 4.97 | >200 |

These results illustrate the compound's selective toxicity towards cancer cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and various biological targets. The presence of the dichlorophenyl group enhances hydrophobic interactions with key amino acids in target proteins, potentially improving binding affinity and selectivity .

作用机制

The mechanism of action of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

- 3-(2,4-Dichlorophenyl)pyridine-4-carboxylic acid

- 3-(2,4-Dichlorophenyl)propionic acid

- 2,4-Dichloropyridine-3-carboxylic acid

Uniqueness

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

生物活性

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. This configuration is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been evaluated against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

- Inhibitory Potency : The compound showed IC50 values against COX-1 and COX-2 enzymes, indicating its effectiveness in inhibiting prostaglandin production. For instance, derivatives of this compound were reported to have IC50 values of 19.45 μM for COX-1 and 42.1 μM for COX-2 .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

Case Study: In Vivo Analysis

In vivo studies using carrageenan-induced paw edema models demonstrated that the compound exhibited anti-inflammatory activity comparable to that of established drugs like celecoxib . The results indicated a reduction in edema size, supporting its potential as an anti-inflammatory agent.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that this compound can inhibit various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | Not specified |

| K. pneumoniae | Not specified |

The compound's effectiveness was assessed through zone of inhibition tests against these pathogens, showing promising results compared to standard antibiotics .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound revealed its potential to inhibit cancer cell proliferation.

- Cell Line Studies : The compound was tested on MCF-7 breast cancer cell lines, where it demonstrated significant antiproliferative activity with an IC50 value indicating effective growth inhibition .

The biological activity of this compound is attributed to its ability to interact with specific proteins involved in inflammation and cell proliferation pathways. Docking studies suggest that the compound binds effectively to the active sites of COX enzymes and other relevant targets .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,4-dichlorophenyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted benzaldehydes with aminopyridine derivatives followed by cyclization. For example, palladium or copper catalysts in solvents like DMF or toluene are used to optimize cross-coupling steps . Temperature control (e.g., 80–120°C) and pH adjustments (e.g., acidic cyclization) are critical for minimizing side products. Yield improvements often require iterative optimization of catalyst loading and solvent polarity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine and dichlorophenyl rings.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold).

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation . Cross-reference data with the Cambridge Structural Database for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

Replicate assays using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity, fixed IC50 measurement intervals).

Validate purity via orthogonal methods (e.g., LC-MS alongside NMR).

Perform dose-response curves to rule out off-target effects.

Refer to pharmacological studies in for benchmarking .

Q. What strategies are effective for isolating enantiomers of structurally related dichlorophenyl-pyridine carboxylic acids?

- Methodological Answer : Chiral separation techniques include:

- Chiral HPLC using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Enzymatic resolution (e.g., lipase-mediated hydrolysis of ester precursors).

- Diastereomeric salt formation with chiral amines (e.g., cinchonidine).

Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How can the compound’s enzyme inhibition mechanism be systematically studied?

- Methodological Answer :

Conduct kinetic assays (e.g., fluorometric or calorimetric) to determine inhibition constants (Ki).

Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes.

Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) to identify key binding interactions with active sites.

Cross-validate findings with biochemical data from and .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model reaction pathways and transition states.

- Molecular Dynamics (MD) simulations to study solvent effects and intermediate stability.

- Hammett plots to correlate substituent electronic effects with reaction rates.

Tools like Gaussian or ORCA are recommended .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer :

Synthesize analogs with variations in the dichlorophenyl group (e.g., mono-/trichloro substitutions) or pyridine ring (e.g., methyl/fluoro substituents).

Test analogs in parallel bioassays (e.g., antimicrobial, enzyme inhibition).

Use QSAR models (e.g., CoMFA, CoMSIA) to correlate structural features with activity.

and provide precedents for substituent impact analysis .

Q. Data and Technical Challenges

Q. What experimental approaches mitigate degradation of this compound during long-term stability studies?

- Methodological Answer :

- Conduct stress testing under accelerated conditions (40°C/75% RH, UV light exposure).

- Use lyophilization for storage in inert atmospheres (argon) to prevent hydrolysis.

- Monitor degradation products via LC-MS and adjust formulation buffers (e.g., citrate vs. phosphate) to stabilize the carboxylic acid group .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).

- Use solubility enhancers like β-cyclodextrin or PEG-400.

- Validate solubility via dynamic light scattering (DLS) or nephelometry .

Q. What in vitro models are appropriate for preliminary toxicology profiling?

- Methodological Answer :

- HepG2 cells for hepatotoxicity screening (measure ALT/AST release).

- hERG channel inhibition assays (patch-clamp electrophysiology) to assess cardiac risk.

- Ames test for mutagenicity.

Reference safety data in and for risk mitigation .

属性

IUPAC Name |

3-(3,4-dichlorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)9-6-15-4-3-8(9)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAHOKINXHFZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688022 | |

| Record name | 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-31-6 | |

| Record name | 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。